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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

CAS No.: 54439-75-7

Cat. No.: B1588500

Get Quote

2-Chloro-4-methoxybenzaldehyde, identified by CAS number 54439-75-7, is a substituted

aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its

molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a

chlorine atom on the benzene ring, provides a unique combination of electronic and steric

properties.[1][2] This trifunctional nature makes it a valuable building block for the synthesis of

more complex molecules, particularly within the realms of pharmaceutical research and

materials science. The strategic placement of the chloro and methoxy groups significantly

influences the reactivity of the aromatic ring and the aldehyde, offering chemists precise control

over subsequent chemical transformations. This guide provides a comprehensive technical

overview for researchers, scientists, and drug development professionals, detailing its

synthesis, chemical behavior, applications, and handling protocols.

Physicochemical and Spectroscopic Profile
The fundamental identity of 2-Chloro-4-methoxybenzaldehyde is established by its unique

physical properties and spectroscopic signatures. This data is critical for quality control,

reaction monitoring, and structural confirmation.
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Core Chemical Properties
A summary of the key physicochemical identifiers and properties for this compound is

presented below.

Property Value Source(s)

CAS Number 54439-75-7 [1]

Molecular Formula C₈H₇ClO₂ [1][3]

Molecular Weight 170.59 g/mol [1][3]

IUPAC Name
2-chloro-4-

methoxybenzaldehyde
[1]

SMILES COC1=CC(=C(C=C1)C=O)Cl [1]

InChIKey
YWGKOEQZKMSICW-

UHFFFAOYSA-N
[1][2]

Physical Form Solid [2]

XLogP3 2.2 [4]

Spectroscopic Characterization
Spectroscopic analysis is indispensable for verifying the structure and purity of 2-Chloro-4-
methoxybenzaldehyde. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides

a definitive fingerprint of the molecule.

¹H-NMR Data (CDCl₃): The product is characterized by the following chemical shifts (δ) in

parts per million (ppm):

10.33 ppm (1H, singlet): Corresponds to the aldehyde proton (-CHO).[5]

7.90 ppm (1H, doublet, J = 8.8 Hz): Aromatic proton ortho to the aldehyde group.[5]

6.84-6.95 ppm (2H, multiplet): The remaining two aromatic protons.[5]

3.89 ppm (3H, singlet): Protons of the methoxy group (-OCH₃).[5]
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While ¹H-NMR is primary, a full characterization suite would also include ¹³C-NMR, Infrared (IR)

Spectroscopy to confirm the carbonyl stretch of the aldehyde, and Mass Spectrometry (MS) to

verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Synthesis and Purification: A Practical Approach
The most common and efficient laboratory-scale synthesis of 2-Chloro-4-
methoxybenzaldehyde involves the methylation of its phenolic precursor, 2-chloro-4-

hydroxybenzaldehyde. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Workflow Diagram
The following diagram illustrates the straightforward conversion of the hydroxy-substituted

precursor to the target methoxy compound.
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Reactants & Reagents

Process

Final Product

2-Chloro-4-hydroxybenzaldehyde

Reaction in DMF
(Room Temp, 18h)

Potassium Carbonate (K₂CO₃)
Iodomethane (CH₃I)

Aqueous Workup &
Ethyl Acetate Extraction

Drying over Na₂SO₄

Solvent Removal
(Reduced Pressure)

2-Chloro-4-methoxybenzaldehyde
(Yield: ~70%)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-4-methoxybenzaldehyde.

Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[5] The causality behind each

step is explained to provide a deeper understanding of the process.

Step 1: Reaction Setup
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Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq, e.g., 12.8 mmol, 2.0 g) in N,N-

dimethylformamide (DMF, ~25 mL) in a round-bottom flask equipped with a magnetic stir

bar.

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants

and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

Step 2: Deprotonation

To the solution, add potassium carbonate (approx. 2.0 eq, e.g., 25 mmol, 3.46 g).

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic

hydroxyl group, forming a potent phenoxide nucleophile. Its insolubility in DMF drives the

equilibrium towards the deprotonated form.

Step 3: Methylation

Add iodomethane (in excess) to the stirring mixture. Seal the flask and stir at room

temperature for approximately 18 hours.

Rationale: Iodomethane is the electrophile. The iodide is an excellent leaving group,

making the methylation efficient. The reaction is run overnight to ensure it proceeds to

completion.

Step 4: Aqueous Workup and Extraction

After the reaction is complete (monitored by TLC), add water to the reaction mixture.

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

Wash the combined organic layers with saturated brine.

Rationale: Water is added to quench the reaction and dissolve the inorganic salts

(potassium carbonate, potassium iodide). Ethyl acetate is a water-immiscible organic

solvent that selectively dissolves the desired product. The brine wash helps to remove

residual water from the organic layer.

Step 5: Drying and Purification
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent by distillation under reduced pressure.

Rationale: Anhydrous sodium sulfate removes trace amounts of water. Removing the

solvent under reduced pressure yields the crude product, which is often of high purity

(~70% yield).[5] Further purification can be achieved via recrystallization if necessary.

Chemical Reactivity and Applications in Drug
Discovery
The utility of 2-Chloro-4-methoxybenzaldehyde stems from the interplay of its three functional

groups.

Key Reactive Sites
The aldehyde functionality is the primary site for synthetic transformations, while the chloro and

methoxy groups modulate the reactivity of the aromatic ring.

Aldehyde Group:
Primary site for nucleophilic addition

(e.g., Grignard, Wittig, Reductive Amination)

 [1]

Aromatic Ring:
Activated by -OCH₃, deactivated by -Cl.

Site for electrophilic substitution.

 [2]

Methoxy Group:
Electron-donating, influences ring reactivity.

 [3]

Click to download full resolution via product page

Caption: Key reactive sites on the 2-Chloro-4-methoxybenzaldehyde molecule.

Role as a Synthetic Intermediate
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The aldehyde group is a versatile functional handle for constructing larger, more complex

molecular frameworks. It readily participates in:

Schiff Base Formation: Reaction with primary amines to form imines, which are common

substructures in bioactive compounds.

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond

formation.

Aldol Condensation: Reaction with enolates to build larger carbon skeletons.

Reductive Amination: A one-pot conversion to an amine, a crucial functional group in many

pharmaceuticals.

These transformations make 2-Chloro-4-methoxybenzaldehyde a valuable starting material

for creating diverse chemical libraries for high-throughput screening in drug discovery

programs.[6]

Significance of Chloro and Methoxy Groups in Medicinal
Chemistry
The chloro and methoxy substituents are not merely passive components; they are frequently

incorporated into drug candidates to fine-tune their pharmacological profiles.[7]

The Chloro Group: Often enhances metabolic stability by blocking sites susceptible to

oxidative metabolism by cytochrome P450 enzymes. It can also participate in halogen

bonding, a type of non-covalent interaction that can improve binding affinity to a biological

target.

The Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-

demethylation can be a key step in drug clearance or activation. Its electron-donating nature

also influences the overall electronic properties of the molecule.

The presence of both groups on this scaffold provides a synthetically accessible starting point

for exploring structure-activity relationships (SAR) in drug development projects.[7]

Safety, Handling, and Storage
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Proper handling and storage are essential to ensure laboratory safety and maintain the integrity

of the compound.

Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Chloro-4-methoxybenzaldehyde presents the following hazards:

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to

aquatic life with long lasting effects.[1]

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[8][9]

Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (e.g., nitrile).[8][9]

Wear safety goggles or a face shield.[8][10]

Wear a lab coat or other protective clothing.[8][9]

Hygiene: Wash hands thoroughly after handling.[8][9] Avoid ingestion and inhalation.[9][11]

Storage Conditions
Store in a tightly closed container.[11]

Keep in a cool, dry, and well-ventilated place.[9][11]

For long-term stability, storage under an inert atmosphere at room temperature is

recommended.[3]

Store away from incompatible materials such as strong oxidizing agents.[8]
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Conclusion
2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) is more than a simple chemical; it is a

strategic building block for advanced synthesis. Its well-defined physicochemical properties,

straightforward synthesis, and versatile reactivity make it a highly valuable intermediate for

researchers in both academic and industrial settings. For drug development professionals, the

specific combination of chloro, methoxy, and aldehyde functionalities on a single aromatic

scaffold offers a compelling starting point for the design and synthesis of novel therapeutic

agents with potentially optimized pharmacological properties. Adherence to established safety

protocols is crucial when handling this compound to mitigate risks and ensure successful

scientific outcomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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